9-(2,2-Diethoxyethyl)-6-hydrazineyl-9H-purin-2-amine
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Overview
Description
9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine is a synthetic compound belonging to the purine family It is characterized by the presence of a diethoxyethyl group and a hydrazinyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine typically involves the alkylation of a purine derivative with bromoacetaldehyde diethyl acetal, followed by the introduction of a hydrazinyl group. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The diethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, azo compounds, and substituted purines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also interfere with DNA replication and repair mechanisms, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: These compounds share the hydrazinyl group and exhibit similar biological activities, including antileishmanial and antimalarial properties.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar purine-like structure and are studied for their potential as CDK2 inhibitors in cancer treatment.
Uniqueness
9-(2,2-Diethoxyethyl)-6-hydrazinyl-9H-purin-2-amine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N7O2 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
9-(2,2-diethoxyethyl)-6-hydrazinylpurin-2-amine |
InChI |
InChI=1S/C11H19N7O2/c1-3-19-7(20-4-2)5-18-6-14-8-9(17-13)15-11(12)16-10(8)18/h6-7H,3-5,13H2,1-2H3,(H3,12,15,16,17) |
InChI Key |
ONJGHUKQRCPJLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1C=NC2=C(N=C(N=C21)N)NN)OCC |
Origin of Product |
United States |
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